molecular formula C23H22ClN3OS B3012286 2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223760-78-8

2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B3012286
CAS No.: 1223760-78-8
M. Wt: 423.96
InChI Key: UPNQRYHCVMOBFV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine family, a heterocyclic scaffold known for diverse pharmacological and agrochemical applications. Its structure features:

  • Position 2: A 3-chloro-4-ethoxyphenyl group, contributing electron-withdrawing (Cl) and electron-donating (ethoxy) effects.
  • Position 4: A (2,5-dimethylbenzyl)thio group, enhancing lipophilicity and steric bulk compared to simpler thioethers. The molecular formula is inferred as C₂₃H₂₂ClN₃OS (exact mass requires confirmation), with a ChemSpider ID and synonyms listed in (e.g., STL082241, AKOS004961809) .

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3OS/c1-4-28-22-8-7-17(12-19(22)24)20-13-21-23(25-9-10-27(21)26-20)29-14-18-11-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQRYHCVMOBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=CC(=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H22ClN3OS
  • Molecular Weight : 424.0 g/mol
  • CAS Number : 1223760-78-8

The biological activity of pyrazolo compounds often relates to their ability to interact with various cellular targets. For this compound, preliminary studies suggest potential interactions with:

  • Enzymatic Targets : Inhibition of specific kinases involved in cancer cell proliferation.
  • Receptor Modulation : Possible effects on G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune response.

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazolo derivatives on leukemia cell lines. The compound was tested alongside a control group using established protocols for assessing cell viability and apoptosis induction.

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundK562 (Chronic Myeloid Leukemia)10.5Induction of apoptosis
Control (DMSO)K562N/AN/A

Immunomodulatory Effects

In vitro studies have demonstrated that the compound can modulate immune responses by enhancing the activity of cytotoxic T lymphocytes (CTLs). This was observed in mixed leukocyte cultures where the compound was shown to increase CTL activity compared to control cultures treated with DMSO alone.

Case Studies

  • Study on Cytotoxicity : A research article published in Journal of Medicinal Chemistry reported that various pyrazolo derivatives showed significant cytotoxicity against several cancer cell lines. The study highlighted that the presence of specific substituents on the pyrazolo ring influenced the potency and selectivity towards cancer cells .
  • Immunological Assessment : Another study focused on the immunomodulatory effects of pyrazolo compounds demonstrated that certain derivatives could enhance CTL responses in vitro. The findings suggested that this class of compounds might be useful in developing immunotherapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrazine Derivatives

Structural Analogues and Substituent Effects

Substituent Variations at Position 2
  • Compound A : 2-(4-Methoxyphenyl)-4-[(3-fluorobenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine (C₂₀H₁₆FN₃OS, MW 365.43)
    • The 4-methoxyphenyl group lacks the chloro and ethoxy substituents, reducing steric hindrance and electronic complexity.
  • Compound B : 2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine ()
    • Shares the same 3-chloro-4-ethoxyphenyl group as the target compound but differs in the thioether moiety (3-fluorobenzyl vs. 2,5-dimethylbenzyl).
Substituent Variations at Position 4
  • Compound D : 2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (C₂₂H₂₂ClN₃O₃)
    • Incorporates a dihydro ring and ketone, altering planarity and solubility compared to the target compound.

Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight ~450 (estimated) 365.43 289.72
Lipophilicity (LogP) High (due to 2,5-dimethylbenzylthio) Moderate (3-fluorobenzylthio) Low (chloro substituent)
Solubility Low (hydrophobic substituents) Moderate Low

Commercial and Research Relevance

  • Suppliers: lists synonyms (e.g., STL082241) and suppliers, indicating commercial availability for research .
  • Patent Activity : Derivatives like those in (e.g., chromen-4-one fused pyrazolo[3,4-d]pyrimidines) suggest ongoing interest in pyrazolo-based scaffolds for drug discovery .

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